5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline
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Overview
Description
5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the bromination of aniline derivatives followed by nucleophilic substitution with difluorophenol and subsequent coupling with trifluoromethylated intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline
Uniqueness
Compared to similar compounds, 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C13H6BrF6NO |
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Molecular Weight |
386.09 g/mol |
IUPAC Name |
5-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline |
InChI |
InChI=1S/C13H6BrF6NO/c14-6-3-10(21)11(4-7(6)15)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI Key |
VKYOQZQUBMZOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2N)Br)F)F)C(F)(F)F |
Origin of Product |
United States |
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